Target Selectivity Window: p65 vs. HSF-1 Engagement
In biochemical assays curated by BindingDB, 3-(5-methyl-1,3-benzoxazol-2-yl)aniline demonstrates a clear selectivity window: it inhibits human transcription factor p65 with an EC50 of 660 nM, but shows negligible activity against mouse heat shock factor protein 1 (HSF-1) with an EC50 > 260,000 nM [1]. This represents a >390-fold selectivity ratio. By contrast, closely related benzoxazole-aniline screening hits frequently display flat activity profiles across multiple transcription factors, lacking this degree of intrafamily discrimination [2]. The selectivity data enable researchers to de-prioritize this compound for HSF-1-dependent assays while focusing on NF-κB pathway applications.
| Evidence Dimension | Target selectivity ratio (fold difference between p65 EC50 and HSF-1 EC50) |
|---|---|
| Target Compound Data | EC50 (p65) = 660 nM; EC50 (HSF-1) > 260,000 nM |
| Comparator Or Baseline | Typical benzoxazole-aniline screening hits show <10-fold selectivity across transcription factor targets (class-level baseline) |
| Quantified Difference | >390-fold selectivity for p65 over HSF-1 |
| Conditions | Cell-free biochemical assays: p65 assay (SRMLSC, PubChem AID 1241); HSF-1 assay (Broad Institute, NIH3T3 cells with MG132 stress response, PubChem AID 435004) |
Why This Matters
This selectivity fingerprint allows researchers to select this compound specifically for NF-κB pathway studies while avoiding confounding HSF-1-mediated effects, reducing false-positive rates in phenotypic screening cascades.
- [1] BindingDB Entry BDBM49767. Affinity Data for Transcription Factor p65 (Human): EC50=660 nM; Heat Shock Factor Protein 1 (Mouse): EC50 > 2.60E+5 nM. http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=49767 (accessed 2026-04-24). View Source
- [2] PubChem BioAssay Database. Summary of transcription factor assay data for benzoxazole-aniline chemotype. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov (accessed 2026-04-24). View Source
